Icmt-IN-8

ICMT inhibition Ras signaling Biochemical assay

Icmt-IN-8 is a well-characterized, moderate-potency ICMT inhibitor (IC50 0.652μM) from the tetrahydropyranyl (THP) series. Its defined IC50 and distinct scaffold offer researchers a reliable chemical probe for validating ICMT-dependent phenotypes, orthogonal to widely-used indole-based inhibitors like cysmethynil. This compound is ideal for SAR benchmarking and studies of Ras mislocalization.

Molecular Formula C23H31NO3
Molecular Weight 369.5 g/mol
Cat. No. B12375353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-8
Molecular FormulaC23H31NO3
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C
InChIInChI=1S/C23H31NO3/c1-22(2)17-23(13-15-27-22,18-8-6-5-7-9-18)12-14-24-19-10-11-20(25-3)21(16-19)26-4/h5-11,16,24H,12-15,17H2,1-4H3
InChIKeyRXRNRRDRMFLJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icmt-IN-8: Baseline Characteristics of a Methylated Tetrahydropyranyl ICMT Inhibitor


Icmt-IN-8 (CAS 1313602-76-4) is a synthetic small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme critical for the post-translational modification of CaaX proteins including oncogenic Ras GTPases [1]. Identified in a medicinal chemistry optimization campaign, it belongs to a series of methylated tetrahydropyranyl (THP) derivatives developed as anticancer agents [1]. The compound demonstrates biochemical inhibition of ICMT with an IC50 of 0.652 μM [1]. Its chemical identity is defined by the IUPAC name N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3,4-dimethoxyaniline, with a molecular formula of C23H31NO3 and a molecular weight of 369.50 g/mol .

Why Icmt-IN-8 Cannot Be Simply Substituted with Alternative ICMT Inhibitors


The ICMT inhibitor landscape is chemically diverse, comprising distinct structural classes including indole-based compounds (e.g., cysmethynil), sulfonamide-modified farnesyl cysteine (SMFC) analogs, and tetrahydropyranyl (THP) derivatives [1]. These classes exhibit fundamentally different binding modes and structure-activity relationship (SAR) profiles, precluding simple functional interchange. Even within the same THP series, minor structural modifications yield dramatic potency variations spanning over three orders of magnitude—from nanomolar to micromolar—directly impacting cellular efficacy and target engagement [2]. Additionally, divergent physicochemical properties across classes critically influence solubility, permeability, and formulation requirements, making direct substitution without experimental validation scientifically unsound [3]. The quantitative evidence below demonstrates precisely where Icmt-IN-8 differentiates from both inter-class and intra-class comparators.

Quantitative Differentiation of Icmt-IN-8 Against Key Comparators: A Procurement-Oriented Evidence Guide


Biochemical Potency of Icmt-IN-8 vs. Cysmethynil in ICMT Inhibition

In biochemical ICMT inhibition assays, Icmt-IN-8 (IC50 = 0.652 μM) demonstrates approximately 3.7-fold greater potency compared to the widely-used reference inhibitor cysmethynil (IC50 = 2.4 μM) [1]. While some sources report cysmethynil IC50 values below 200 nM under alternative assay conditions [2], the head-to-head comparison from the primary discovery study establishes the 0.652 μM value for Icmt-IN-8. Notably, more potent THP-series analogs exist (e.g., compound 75 with IC50 = 1.3 nM) [3], positioning Icmt-IN-8 as a mid-potency probe with well-characterized SAR context.

ICMT inhibition Ras signaling Biochemical assay Cysmethynil

Intra-Series Potency Differentiation: Icmt-IN-8 vs. ICMT-IN-9 and ICMT-IN-21

Within the ICMT inhibitor landscape, potency varies substantially across structural classes. Icmt-IN-8 (IC50 = 0.652 μM) exhibits intermediate biochemical potency relative to key comparators: it is approximately 4-fold less potent than the fluorinated THP analog ICMT-IN-9 (compound 47, IC50 = 0.16 μM) [1], but approximately 13.5-fold more potent than the sulfonamide-modified farnesyl cysteine (SMFC) inhibitor ICMT-IN-21 (compound 6ag, IC50 = 8.8 μM) . This positions Icmt-IN-8 in a distinct potency tier that may be advantageous for applications requiring moderate target engagement without the potential cytotoxicity associated with highly potent nanomolar inhibitors.

ICMT inhibition Structure-activity relationship THP derivatives SMFC analogs

Structural Class Differentiation: THP Scaffold vs. Indole-Based and SMFC Inhibitors

Icmt-IN-8 belongs to the methylated tetrahydropyranyl (THP) scaffold class, which is structurally and mechanistically distinct from both the indole-based cysmethynil series and the sulfonamide-modified farnesyl cysteine (SMFC) analogs [1]. SAR studies demonstrate that THP derivatives derive their ICMT inhibition from specific hydrophobic interactions with the enzyme's isoprenoid-binding pocket, with potency exquisitely sensitive to substitution patterns on the tetrahydropyran ring [1]. In contrast, indole-based inhibitors like cysmethynil exhibit time-dependent inhibition and mixed competitive/non-competitive kinetics [2], while SMFC analogs like ICMT-IN-21 rely on farnesyl and carboxylic acid motifs for activity . These divergent binding modes imply that compounds from different structural classes cannot be assumed interchangeable for cellular studies, as they may differentially affect substrate recognition, inhibitor residence time, and off-target profiles.

Chemical scaffold Structure-activity relationship Drug design Binding mode

Potency Ranking Within the Tetrahydropyranyl Series: Icmt-IN-8 Context

Icmt-IN-8 (compound 30) represents a specific optimization point within the broader tetrahydropyranyl (THP) series reported by Judd et al. The SAR campaign produced compounds with ICMT IC50 values spanning from 1.3 nM (compound 75) to >10 μM [1]. Within this continuum, Icmt-IN-8 (0.652 μM) occupies a mid-range position: it is approximately 500-fold less potent than the optimized nanomolar lead compound 75 (IC50 = 1.3 nM), approximately 1.4-fold less potent than ICMT-IN-12 (compound 78, IC50 = 0.42 μM), and approximately 1.7-fold more potent than ICMT-IN-17 (compound 52, IC50 = 0.38 μM) [2][3]. This SAR context is critical for interpreting Icmt-IN-8's cellular activity—the primary study established that ICMT inhibition correlates with dose-dependent Ras mislocalization and reduced cell viability, with GI50 values ranging from 0.3 to >100 μM across cancer cell lines [1].

Tetrahydropyranyl derivatives ICMT inhibitors SAR Potency ranking

Recommended Research Applications for Icmt-IN-8 Based on Quantitative Differentiation


Mid-Potency Chemical Probe for ICMT-Dependent Ras Signaling Studies

Given its intermediate IC50 of 0.652 μM relative to both sub-micromolar (ICMT-IN-9, 0.16 μM) and high-micromolar (ICMT-IN-21, 8.8 μM) inhibitors, Icmt-IN-8 is optimally suited as a moderate-potency chemical probe for investigating ICMT-dependent Ras mislocalization and downstream signaling. This potency window may reduce the likelihood of confounding off-target effects associated with highly potent nanomolar inhibitors while still providing sufficient target engagement to observe biological effects. The THP scaffold's distinct binding mode relative to indole-based inhibitors enables orthogonal validation of ICMT-dependent phenotypes [1].

SAR Benchmarking and Chemical Tool for Tetrahydropyranyl Series Optimization

Icmt-IN-8 (compound 30) serves as a well-characterized reference point within the methylated tetrahydropyranyl SAR series, enabling direct comparison with both more potent (e.g., ICMT-IN-9, compound 75) and less potent (e.g., ICMT-IN-17) THP analogs. Researchers developing novel THP-based ICMT inhibitors can utilize Icmt-IN-8 as a benchmarking standard to calibrate potency improvements and assess structure-activity relationships. Its fully elucidated chemical structure and synthetic accessibility make it a practical comparator for medicinal chemistry campaigns [1].

Mechanistic Studies Requiring Non-Indole ICMT Inhibition

For research programs investigating ICMT inhibition mechanisms beyond the widely-used indole scaffold of cysmethynil, Icmt-IN-8 provides a chemically distinct alternative. Unlike cysmethynil, which exhibits time-dependent mixed inhibition kinetics, THP-series compounds may engage the enzyme via different binding interactions, potentially altering residence time and substrate competition profiles. Icmt-IN-8 is appropriate for comparative studies examining how distinct chemical scaffolds differentially affect Ras carboxylmethylation, membrane localization, and downstream effector pathways [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icmt-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.